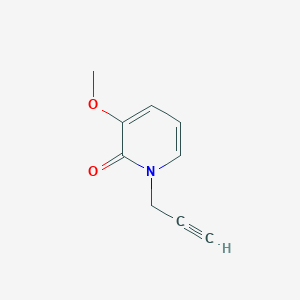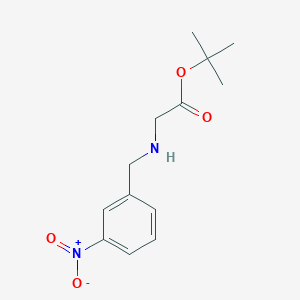![molecular formula C11H16N4O5 B8710831 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)
3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate, followed by the esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(hydrazinomethyleneamino)-benzoate
- Methyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate
- Ethyl 4-methylbenzoate
Uniqueness
Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate is unique due to the presence of both the hydrazine and ester functional groups, which confer distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C11H16N4O5 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
ethyl 3-(hydrazinylmethylideneamino)-4-methylbenzoate;nitric acid |
InChI |
InChI=1S/C11H15N3O2.HNO3/c1-3-16-11(15)9-5-4-8(2)10(6-9)13-7-14-12;2-1(3)4/h4-7H,3,12H2,1-2H3,(H,13,14);(H,2,3,4) |
InChI Key |
QTXDAVKQBGQIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)N=CNN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B8710769.png)









![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)



